molecular formula C15H13N3O B12853262 2-(2-Methoxynaphthalen-1-yl)pyrimidin-5-amine

2-(2-Methoxynaphthalen-1-yl)pyrimidin-5-amine

Cat. No.: B12853262
M. Wt: 251.28 g/mol
InChI Key: KEVUOTDJOLLDLE-UHFFFAOYSA-N
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Description

2-(2-Methoxynaphthalen-1-yl)pyrimidin-5-amine is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential biological activities, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxynaphthalen-1-yl)pyrimidin-5-amine typically involves the reaction of 2-methoxynaphthalene with appropriate pyrimidine precursors under controlled conditions. One common method involves the use of guanidinium nitrate and enaminone as starting materials . The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxynaphthalen-1-yl)pyrimidin-5-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce different functional groups into the pyrimidine ring.

Scientific Research Applications

2-(2-Methoxynaphthalen-1-yl)pyrimidin-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methoxynaphthalen-1-yl)pyrimidin-5-amine involves its interaction with tubulin, a protein that is essential for cell division. By inhibiting tubulin polymerization, the compound can induce cell cycle arrest at the G2/M phase, leading to apoptosis (programmed cell death) in cancer cells . This makes it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxynaphthalen-1-yl)pyrimidin-5-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct biological activities. Its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells sets it apart from other pyrimidine derivatives.

Properties

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

2-(2-methoxynaphthalen-1-yl)pyrimidin-5-amine

InChI

InChI=1S/C15H13N3O/c1-19-13-7-6-10-4-2-3-5-12(10)14(13)15-17-8-11(16)9-18-15/h2-9H,16H2,1H3

InChI Key

KEVUOTDJOLLDLE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C3=NC=C(C=N3)N

Origin of Product

United States

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